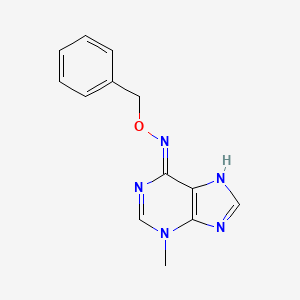

O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine

Description

Properties

Molecular Formula |

C13H13N5O |

|---|---|

Molecular Weight |

255.28 g/mol |

IUPAC Name |

(Z)-3-methyl-N-phenylmethoxy-7H-purin-6-imine |

InChI |

InChI=1S/C13H13N5O/c1-18-9-16-12(11-13(18)15-8-14-11)17-19-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15)/b17-12- |

InChI Key |

QTVZDBRJGMBSJY-ATVHPVEESA-N |

Isomeric SMILES |

CN1C=N/C(=N\OCC2=CC=CC=C2)/C3=C1N=CN3 |

Canonical SMILES |

CN1C=NC(=NOCC2=CC=CC=C2)C3=C1N=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine typically involves the reaction of benzylhydroxylamine with a purine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-nitrogen bonds.

Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include:

3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155) : Features a 2-amino-purine core linked to a quinazolinone-benzamide scaffold. Molecular weight: 455 g/mol (vs. ~274 g/mol for the target compound).

6-(Hydroxylamino)purines: Lack the O-benzyl group, reducing lipophilicity. Exhibit higher solubility in aqueous media but poorer cellular uptake.

Physicochemical Properties

Notes

- Caution is advised when interpreting predicted properties (e.g., LogP), as experimental validation is lacking.

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (S22) and skin/eye contact (S24/25) .

- Storage : In airtight containers under inert gas (N2) to prevent oxidation.

Advanced Research Focus

Stability studies under varying humidity and temperature (e.g., TGA/DSC) can identify degradation products. For large-scale synthesis, assess dust explosivity (via Kst values) and implement grounding protocols .

How does the O-benzyl group influence the compound’s reactivity?

Advanced Research Focus

The O-benzyl moiety acts as a protecting group for the hydroxylamine, enhancing stability during synthesis. However, it may sterically hinder nucleophilic attacks at the purine core. Kinetic studies (e.g., variable-temperature NMR) can quantify steric effects. Catalytic hydrogenation (Pd/C, H2) can selectively remove the benzyl group post-synthesis for further functionalization .

What methodologies are used to study its biological activity?

Q. Basic Research Focus

- Enzyme Inhibition Assays : Measure IC50 values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Cellular Uptake : Radiolabeled (e.g., 14C) compound tracked via scintillation counting in cell lysates .

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina predicts binding modes to ATP-binding pockets.

- Metabolic Stability : LC-MS/MS analysis in liver microsomes identifies major metabolites .

How can contradictory data in solubility studies be resolved?

Advanced Research Focus

Solubility discrepancies (e.g., in DMSO vs. aqueous buffers) require:

- pH-Dependent Studies : Use a SiriusT3 instrument to measure logP and pKa.

- Co-solvent Systems : Phase diagrams identify optimal PEG-400/water ratios for in vitro assays .

What strategies improve yield in multi-step syntheses?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters like solvent ratio, temperature, and catalyst loading.

- In Situ Monitoring : ReactIR tracks intermediate formation to minimize side reactions .

How is computational chemistry applied to study this compound?

Q. Advanced Research Focus

- Reactivity Prediction : Gaussian 09 calculates Fukui indices to identify electrophilic/nucleophilic sites.

- Solvent Effects : COSMO-RS models simulate solvation free energy in different solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.